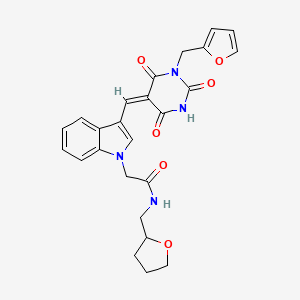
2-(3-((1-(Furan-2-ylmethyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((1-(Furan-2-ylmethyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique combination of furan, pyrimidine, indole, and tetrahydrofuran moieties
Métodos De Preparación
The synthesis of 2-(3-((1-(Furan-2-ylmethyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves multiple steps, including the formation of the furan, pyrimidine, and indole rings, followed by their subsequent coupling. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Aplicaciones Científicas De Investigación
2-(3-((1-(Furan-2-ylmethyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole rings can participate in π-π interactions, while the pyrimidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar compounds include those with furan, pyrimidine, indole, and tetrahydrofuran moieties. Examples are:
- 2-(3-((1-(Furan-2-ylmethyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2,2,5,5-Tetramethyltetrahydrofuran
- bis(Tetrahydrofurfuryl) Ether These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C25H24N4O6 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C25H24N4O6/c30-22(26-12-17-5-3-9-34-17)15-28-13-16(19-7-1-2-8-21(19)28)11-20-23(31)27-25(33)29(24(20)32)14-18-6-4-10-35-18/h1-2,4,6-8,10-11,13,17H,3,5,9,12,14-15H2,(H,26,30)(H,27,31,33)/b20-11+ |
Clave InChI |
DGZWSUZGKURVNN-RGVLZGJSSA-N |
SMILES isomérico |
C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
SMILES canónico |
C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



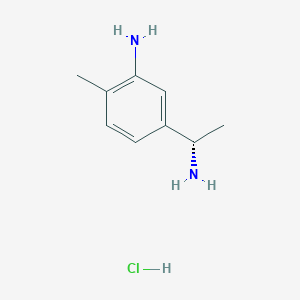
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)



![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
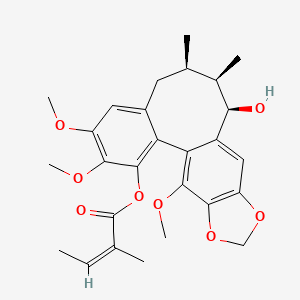
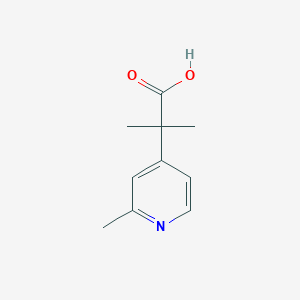
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
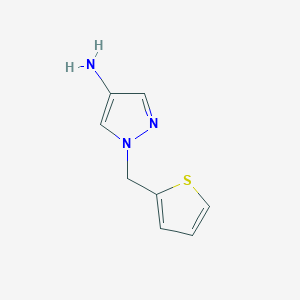
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
